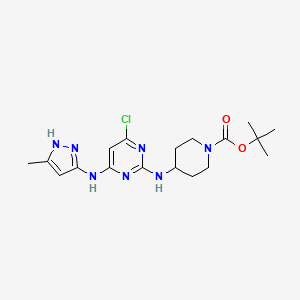
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine: is a complex organic compound with a unique structure that includes a pyrimidine core, a piperidyl group, and a pyrazolyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidyl Group: The piperidyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Protection and Deprotection Steps: The Boc (tert-butoxycarbonyl) group is used to protect the amine functionalities during the synthesis and is removed under acidic conditions at the final stage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl and pyrazolyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group on the pyrimidine ring, using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, alkyl halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidyl and pyrazolyl groups.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted pyrimidine derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
- N2-(1-Boc-4-piperidyl)-6-(4-methyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
Uniqueness
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is unique due to the presence of the chloro group on the pyrimidine ring, which allows for specific substitution reactions that are not possible with similar compounds. This unique feature provides additional versatility in chemical synthesis and potential biological activities.
Propiedades
Fórmula molecular |
C18H26ClN7O2 |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN7O2/c1-11-9-15(25-24-11)22-14-10-13(19)21-16(23-14)20-12-5-7-26(8-6-12)17(27)28-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H3,20,21,22,23,24,25) |
Clave InChI |
HQFQFNDDBPIKEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3CCN(CC3)C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


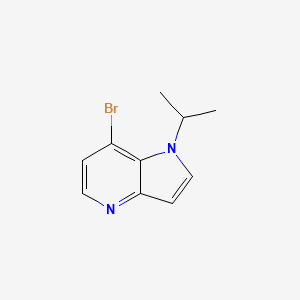
![5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13694672.png)
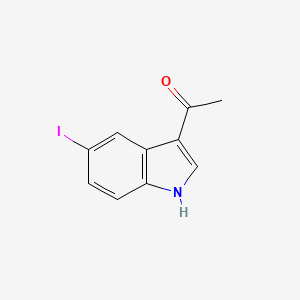
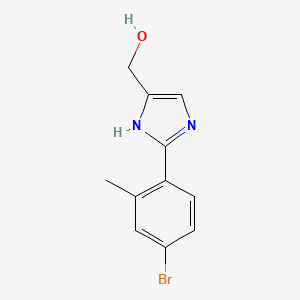
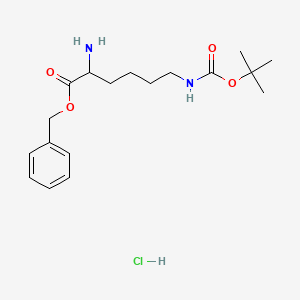
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
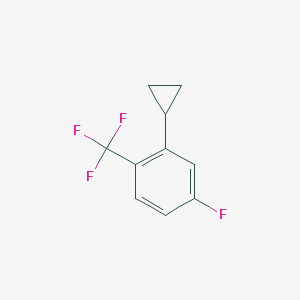
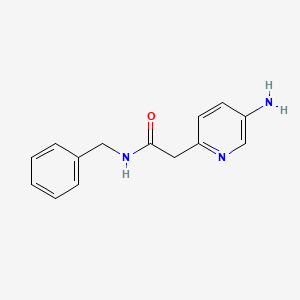

![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)
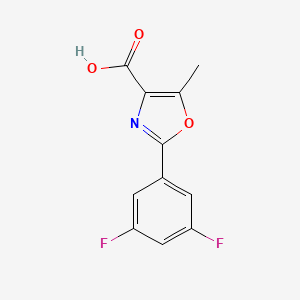
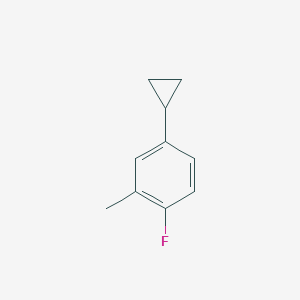

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
